Methyl 2-aminocinnamate
Overview
Description
Methyl 2-aminocinnamate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Methyl 2-aminocinnamate has been used in the inhibition of epidermal growth factor-induced DNA synthesis through tyrosine kinase inhibition. It was found to inhibit epidermal growth factor receptor-associated tyrosine kinase in vitro and delay S-phase induction in quiescent normal rat kidney cells (Umezawa et al., 1990).
It has been involved in the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids through Diels-Alder reactions, which are key steps in the synthesis of this compound (Avenoza et al., 1989).
Methyl 2-aminocinnamate derivatives have been studied for their bioavailability and metabolism, particularly in the context of hydroxycinnamic acids, which are antioxidant phenolic compounds. These studies help in understanding the bioavailability of such compounds in human diets (Kern et al., 2003).
It has been utilized in the synthesis of 2-Amino-3,1-benzothiazines, which are known for their biological applications. The synthesis was catalyzed by cationic ytterbium complex and provided these compounds in high yields and chemoselectivity (Feng et al., 2017).
The compound has also been analyzed for its effects on inflammatory responses. For example, Methyl p-hydroxycinnamate was studied for its anti-inflammatory mechanism in lipopolysaccharide-stimulated RAW 264.7 macrophage cells (Vo et al., 2014).
Methyl 3,4,5-trimethoxycinnamate (MTC) has been evaluated for its anti-inflammatory effects in macrophages, showing suppression of inflammation and enhancing glucose uptake in adipocytes (Olajide et al., 2020).
In another study, the tyrosine kinase inhibitors Genistein and Methyl 2,5-Dihydroxycinnamate were found to inhibit the release of arachidonic acid from human platelets stimulated by thrombin or collagen (Hargreaves et al., 1994).
properties
IUPAC Name |
methyl 3-(2-aminophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminocinnamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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